

# o-Tolyloxyacetonitrile: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: o-Tolyloxyacetonitrile

Cat. No.: B1307912

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CAS Number: 50635-21-7

This technical guide provides a comprehensive overview of **o-Tolyloxyacetonitrile**, also known as 2-(2-methylphenoxy)acetonitrile. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of published data, this guide summarizes the existing information and presents a generalized experimental protocol for its synthesis based on established chemical methodologies.

## Physicochemical and Spectroscopic Data

**o-Tolyloxyacetonitrile** is a chemical intermediate that is primarily used in organic synthesis.<sup>[1]</sup> It is a liquid at room temperature and is available in various purities.<sup>[2]</sup>

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO	<sup>[3][4][5][6][7][8][9]</sup>
Molecular Weight	147.17 g/mol	<sup>[3][4][5][6][10]</sup>
Physical State	Liquid	<sup>[2]</sup>
Purity	95% - 99%	<sup>[2]</sup>

Note: Detailed physicochemical properties such as melting point, boiling point, density, and solubility are not readily available in published literature. Spectroscopic data (NMR, IR, Mass Spectrometry) for this specific compound is also not publicly documented. Sigma-Aldrich, a major supplier, notes that they do not collect analytical data for this product and it is sold "as-is," which is common for rare and unique research chemicals.

## Synthesis of o-Tolyloxyacetonitrile

While a specific, detailed experimental protocol for the synthesis of **o-Tolyloxyacetonitrile** is not available in the reviewed literature, a general and plausible method can be derived from the synthesis of similar aryloxyacetonitriles. The Williamson ether synthesis is a common and effective method for preparing such compounds. This involves the reaction of a phenoxide with an alkyl halide. In this case, o-cresol would be deprotonated to form the corresponding phenoxide, which is then reacted with chloroacetonitrile or bromoacetonitrile.

## Proposed Experimental Protocol:

Materials:

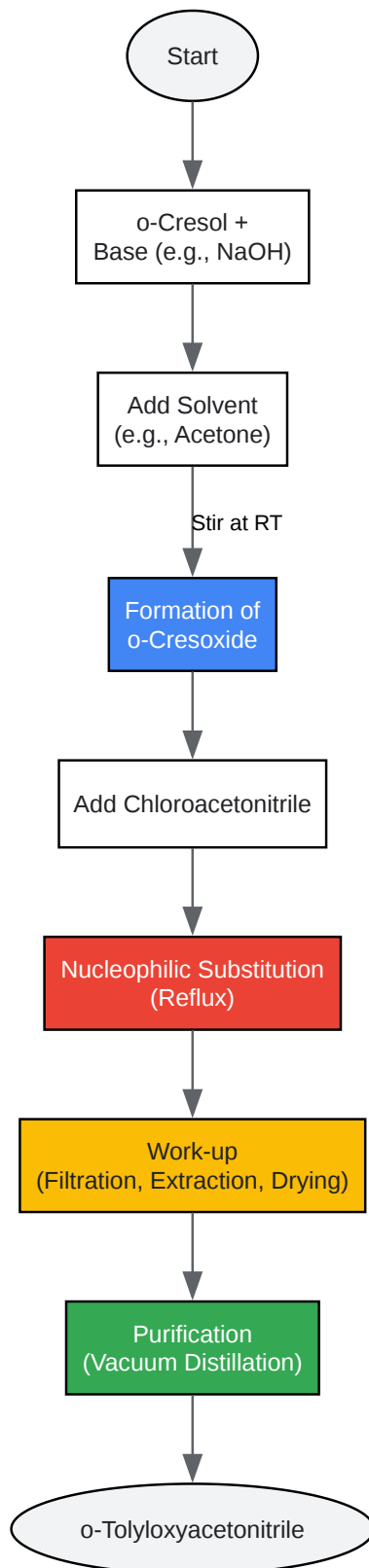
- o-Cresol
- Sodium hydroxide (NaOH) or Potassium carbonate ( $K_2CO_3$ )
- Chloroacetonitrile or Bromoacetonitrile
- Acetone or Acetonitrile (as solvent)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Dichloromethane or Diethyl ether (for extraction)
- Deionized water

Procedure:

- Formation of the Phenoxide:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-cresol in a suitable solvent such as acetone or acetonitrile.
- Add an equimolar amount of a base, such as sodium hydroxide or potassium carbonate, to the solution.
- Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the o-cresoxide salt.
- Nucleophilic Substitution:
  - To the stirred solution of the o-cresoxide, add chloroacetonitrile or bromoacetonitrile dropwise.
  - Heat the reaction mixture to reflux and maintain this temperature for several hours (the reaction progress can be monitored by thin-layer chromatography).
- Work-up and Isolation:
  - After the reaction is complete, cool the mixture to room temperature.
  - Filter the mixture to remove any inorganic salts.
  - Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
  - Dissolve the crude product in an organic solvent like dichloromethane or diethyl ether and wash it with deionized water to remove any remaining salts and base.
  - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
  - Filter off the drying agent and evaporate the solvent to yield the crude **o-Tolyloxyacetonitrile**.
- Purification:
  - The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product of high purity.

## Proposed Synthesis Workflow Diagram



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Caption: Proposed workflow for the synthesis of **o-Tolyloxyacetonitrile**.

## Toxicological and Biological Activity

There is a significant lack of publicly available data on the toxicological properties and biological activity of **o-Tolyloxyacetonitrile**. No LD50 values, carcinogenicity, mutagenicity, or reproductive toxicity data have been found in the searched literature. Similarly, there are no published studies detailing its mechanism of action or its effects on any biological signaling pathways. Researchers and drug development professionals should handle this compound with appropriate caution as an untested chemical and perform their own comprehensive toxicological and biological activity assessments.

## Applications

**o-Tolyloxyacetonitrile** is primarily utilized as an intermediate in organic synthesis.<sup>[1]</sup> Its structure, containing a nitrile group and an aryloxy moiety, makes it a versatile building block for the synthesis of more complex molecules, potentially including pharmaceuticals and agrochemicals. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further chemical modifications.

## Disclaimer

This technical guide has been compiled from the limited information available in the public domain. The absence of comprehensive data on physicochemical properties, toxicology, and biological activity necessitates that this compound be handled with care in a laboratory setting. The provided synthesis protocol is a generalized representation and has not been validated for this specific compound. Researchers should conduct their own literature searches and experimental validations.

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